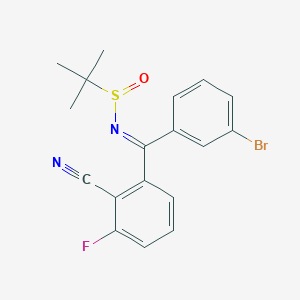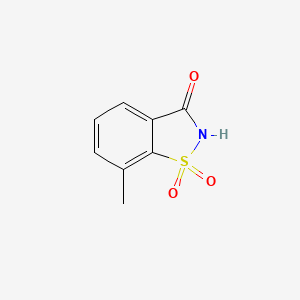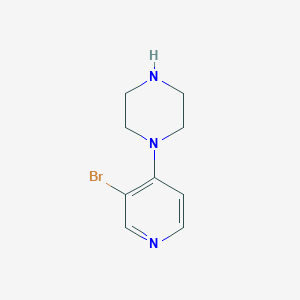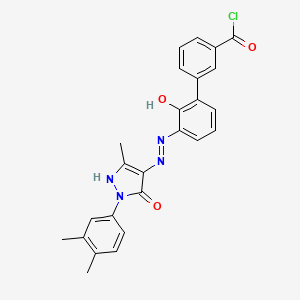
Eltrombopag Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eltrombopag Chloride is an orally bioavailable small-molecule thrombopoietin receptor agonist. It is primarily used to treat thrombocytopenia, a condition characterized by abnormally low levels of platelets in the blood. This compound is particularly effective in patients with chronic immune thrombocytopenia and thrombocytopenia associated with chronic hepatitis C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Eltrombopag Chloride involves multiple steps, starting from commercially available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nitration, reduction, and coupling reactions. The final step involves the formation of the chloride salt to enhance its solubility and bioavailability .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound meets pharmaceutical-grade standards. The process also includes stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Eltrombopag Chloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions are typically intermediates that are further processed to yield the final pharmaceutical compound. These intermediates are crucial for the stepwise synthesis of this compound .
Aplicaciones Científicas De Investigación
Eltrombopag Chloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of thrombopoietin receptor agonists.
Mecanismo De Acción
Eltrombopag Chloride exerts its effects by binding to the transmembrane domain of the human thrombopoietin receptor. This binding stimulates the phosphorylation of STAT and JAK proteins, which are crucial for the proliferation and differentiation of bone marrow progenitor cells. Unlike other thrombopoietin receptor agonists, this compound does not activate the AKT pathway .
Comparación Con Compuestos Similares
Similar Compounds
Romiplostim: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Hetrombopag: A small molecule non-peptide thrombopoietin receptor agonist developed in China.
Uniqueness
Eltrombopag Chloride is unique in its ability to chelate iron and reduce reactive oxygen species, which adds an additional layer of therapeutic benefit. This property is not commonly found in other thrombopoietin receptor agonists .
Conclusion
This compound is a versatile and effective compound with a wide range of applications in medicine and scientific research. Its unique properties and mechanisms of action make it a valuable tool in the treatment of thrombocytopenia and other related conditions.
Propiedades
Fórmula molecular |
C25H21ClN4O3 |
|---|---|
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoyl chloride |
InChI |
InChI=1S/C25H21ClN4O3/c1-14-10-11-19(12-15(14)2)30-25(33)22(16(3)29-30)28-27-21-9-5-8-20(23(21)31)17-6-4-7-18(13-17)24(26)32/h4-13,29,31H,1-3H3 |
Clave InChI |
JKARKUAWCJFAGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
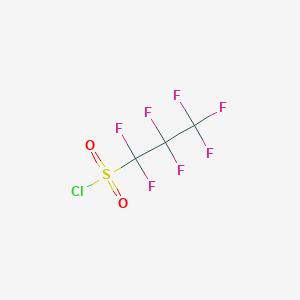

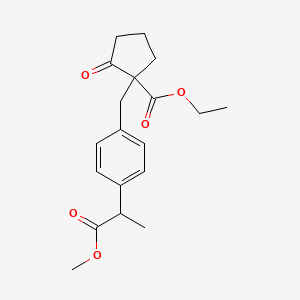
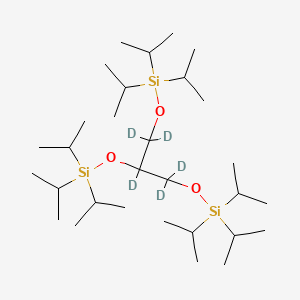
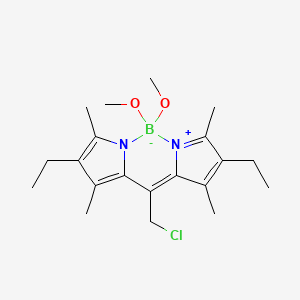
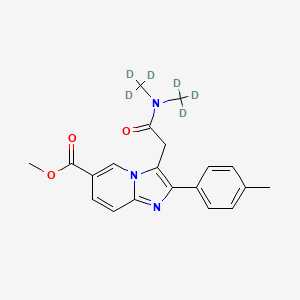
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
